
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide, also known as HMN-214, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has been studied for its potential applications in cancer therapy and has shown promising results in preclinical studies.
Mecanismo De Acción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide inhibits c-Met signaling by binding to the ATP-binding site of the c-Met receptor, preventing its activation by its ligand, hepatocyte growth factor (HGF). This leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit c-Met phosphorylation and downstream signaling pathways in NSCLC cell lines. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in NSCLC xenograft models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has shown promising results in preclinical studies and has potential applications in cancer therapy. However, its efficacy and safety in humans have not been fully established. Further studies are needed to determine the optimal dosing and administration schedule of this compound in humans.
Direcciones Futuras
1. Combination therapy: N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has shown potential for use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination and dosing schedule.
2. Biomarker identification: Identification of biomarkers that predict response to this compound could help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of this compound in humans.
4. Alternative cancer types: this compound has shown potential for use in the treatment of other cancer types, such as breast cancer and gastric cancer. Further studies are needed to determine its efficacy in these cancers.
In conclusion, this compound is a small molecule inhibitor of c-Met signaling that has shown promising results in preclinical studies for its potential applications in cancer therapy. Further studies are needed to determine its efficacy and safety in humans and to identify optimal dosing and administration schedules. This compound has potential for use in combination with other cancer therapies and in the treatment of other cancer types.
Métodos De Síntesis
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide can be synthesized through a multi-step process involving the condensation of 2-hydroxy-6-methylquinoline-3-carbaldehyde with isobutylamine, followed by the addition of 2-methoxyacetyl chloride. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-isobutyl-2-methoxyacetamide has been studied for its potential applications in cancer therapy, specifically in the treatment of non-small cell lung cancer (NSCLC). Preclinical studies have shown that this compound inhibits c-Met signaling, which is known to play a role in tumor growth, invasion, and metastasis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in NSCLC cell lines.
Propiedades
IUPAC Name |
2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)9-20(17(21)11-23-4)10-15-8-14-7-13(3)5-6-16(14)19-18(15)22/h5-8,12H,9-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPQVAYRCLILFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC(C)C)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



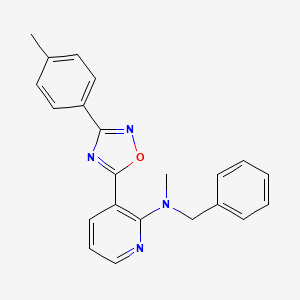
![2-(N-benzyl4-bromobenzenesulfonamido)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7700477.png)
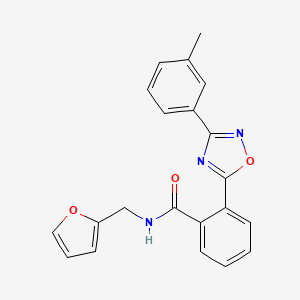
![N-(3,4-dimethoxyphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700484.png)
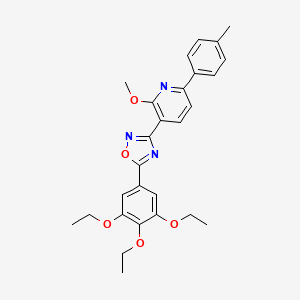
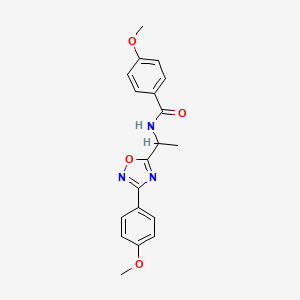

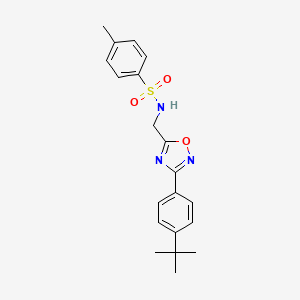
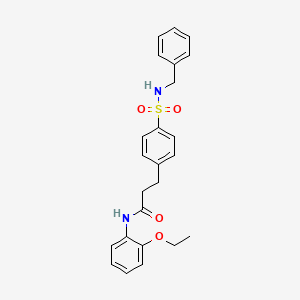

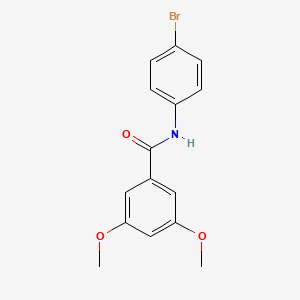
![(E)-N'-((1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700542.png)